[1-(Trifluoromethyl)cyclopropyl]methanethiol
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Overview
Description
[1-(Trifluoromethyl)cyclopropyl]methanethiol: is a chemical compound with the molecular formula C5H7F3S. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanethiol typically involves the introduction of a trifluoromethyl group to a cyclopropyl ring, followed by the addition of a methanethiol group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropanation: Formation of the cyclopropyl ring through cyclopropanation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Thiol Addition: Addition of the methanethiol group to the trifluoromethylated cyclopropyl intermediate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cyclopropyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiol group to a corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Sulfides: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Biochemical Research: Utilized in studies involving thiol-based biochemistry
Industry:
Material Science: Applications in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanethiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
[1-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[1-(Trifluoromethyl)cyclopropyl]methylamine: Contains an amine group instead of a thiol group
Uniqueness:
Reactivity: The presence of the thiol group in [1-(Trifluoromethyl)cyclopropyl]methanethiol makes it highly reactive, particularly in nucleophilic substitution and oxidation reactions.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMAZYNZDMSGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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